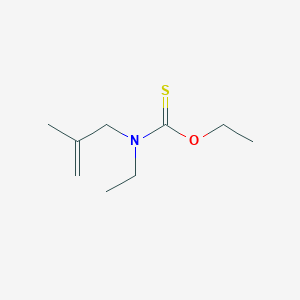
O-Ethyl ethyl(2-methylprop-2-en-1-yl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl ethyl(2-methylprop-2-en-1-yl)carbamothioate is a chemical compound with a molecular formula of C8H15NOS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a 2-methylprop-2-en-1-yl group, and a carbamothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl ethyl(2-methylprop-2-en-1-yl)carbamothioate typically involves the reaction of ethyl isothiocyanate with 2-methylprop-2-en-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl ethyl(2-methylprop-2-en-1-yl)carbamothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
O-Ethyl ethyl(2-methylprop-2-en-1-yl)carbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-Ethyl ethyl(2-methylprop-2-en-1-yl)carbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl (2-methylprop-2-en-1-yl)phenylcarbamothioate
- Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester
Uniqueness
O-Ethyl ethyl(2-methylprop-2-en-1-yl)carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62371-14-6 |
|---|---|
Molecular Formula |
C9H17NOS |
Molecular Weight |
187.30 g/mol |
IUPAC Name |
O-ethyl N-ethyl-N-(2-methylprop-2-enyl)carbamothioate |
InChI |
InChI=1S/C9H17NOS/c1-5-10(7-8(3)4)9(12)11-6-2/h3,5-7H2,1-2,4H3 |
InChI Key |
SFDPQSRQUDOMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=C)C)C(=S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















